(3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid
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Overview
Description
(3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a bromine atom and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) to brominate thiophene, followed by a coupling reaction with an amino acid derivative under appropriate conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the bromination and coupling reactions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. Its amino acid moiety allows for incorporation into peptides and proteins, enabling the investigation of its biological activity .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as conductive polymers or organic semiconductors
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and thiophene ring can participate in various binding interactions, while the amino acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(2-thienyl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
3-amino-3-(3-chlorothiophen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.
Uniqueness
(3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
FWCMBXHTVPDSKC-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CSC(=C1Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CSC(=C1Br)C(CC(=O)O)N |
Origin of Product |
United States |
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